Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
Description
Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-41-1) is a quinoline derivative with a molecular formula of C₁₇H₁₄N₂O₃ and a molecular weight of 294.31 g/mol . Its structure features a pyridyl substituent at position 7, a 4-oxo-1,4-dihydroquinoline core, and an ethyl ester at position 3. Key physicochemical properties include a LogP of 2.17, indicating moderate lipophilicity, and an HPLC-optimized analytical method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase . This compound serves as a precursor to Rosoxacin (1-ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid), a known antibacterial agent .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-oxo-7-pyridin-4-yl-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-2-22-17(21)14-10-19-15-9-12(3-4-13(15)16(14)20)11-5-7-18-8-6-11/h3-10H,2H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZESMDMSRBNRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193090 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40034-41-1 | |
| Record name | Ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40034-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040034411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPN3A5KKM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Aniline Precursor
The 4-pyridyl substituent at position 7 is introduced at the aniline stage. For example, 2-amino-5-(4-pyridyl)benzoic acid ethyl ester serves as the starting material. This compound is synthesized via:
Cyclization Reaction Mechanism
The aniline precursor reacts with a β-keto ester (e.g., ethyl acetoacetate) in a high-boiling solvent (e.g., diphenyl ether) at 180–200°C. The reaction proceeds via:
- Enamine formation : The amino group attacks the β-keto ester’s carbonyl carbon.
- Cyclodehydration : Intramolecular attack by the enamine’s nitrogen on the adjacent carbonyl group, forming the quinoline ring.
- Aromatization : Loss of water yields the 4-oxoquinoline structure.
Key conditions :
- Solvent : Diphenyl ether or DMF for optimal thermal stability.
- Catalyst : Sodium methoxide or potassium tert-butoxide to deprotonate intermediates.
- Yield : 60–85%, depending on the purity of the aniline precursor.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
In patented methods, halogenated intermediates undergo substitution with pyridyl groups. For instance:
Post-Cyclization Functionalization
A two-step approach involves:
- Gould-Jacobs cyclization to form ethyl 1,4-dihydro-4-oxo-7-bromoquinoline-3-carboxylate.
- Buchwald-Hartwig amination with 4-pyridylamine using Pd(dba)₂/Xantphos as the catalyst system.
Advantages : Higher regioselectivity (yields: 70–78%) compared to direct substitution.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Pros/Cons |
|---|---|---|---|---|
| Gould-Jacobs | 2-Amino-5-(4-pyridyl)benzoic acid ester | Ethyl acetoacetate, diphenyl ether | 60–85 | High yield; scalable |
| Nucleophilic Substitution | 7-Chloroquinoline derivative | 4-Pyridyl Grignard reagent | 30–45 | Low yield; side reactions |
| Buchwald-Hartwig | 7-Bromoquinoline derivative | Pd(dba)₂, Xantphos, 4-pyridylamine | 70–78 | Regioselective but requires Pd catalyst |
Experimental Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate has been investigated for its antimicrobial properties. Compounds in the quinoline family have demonstrated efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains. Studies have shown that derivatives of this compound exhibit minimal inhibitory concentrations (MICs) comparable to established antibiotics, making them promising candidates for further development as antimicrobial agents .
Antiviral Properties
Research indicates that quinoline derivatives can also exhibit antiviral activity. This compound has been explored for its potential against viral infections, particularly those affecting the respiratory system. The compound's ability to interfere with viral replication mechanisms is currently under investigation .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been studied to assess its absorption, distribution, metabolism, and excretion (ADME). Preliminary data suggest that this compound exhibits favorable bioavailability when administered orally compared to other quinoline derivatives .
Case Study: Efficacy in Animal Models
A study involving animal models demonstrated the effectiveness of this compound in treating bacterial infections. The results indicated a significant reduction in bacterial load in treated subjects compared to control groups, supporting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-(4-pyridyl) group in the target compound distinguishes it from analogs with alternative substituents:
- Ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Fluorine and chlorine substituents enhance antibacterial activity by interacting with DNA gyrase, a mechanism common in fluoroquinolones like ciprofloxacin .
Table 1: Substituent Effects at Position 7
*Estimated based on substituent contributions.
Core Structure Modifications
Tricyclic Derivatives
- Thiazeto[3,2-a]quinoline derivatives: Fusion with a thiazeto ring (e.g., prulifloxacin intermediate) enhances rigidity and bioavailability .
Oxo vs. Thioxo at Position 4
- 4-Thioxo analogs (e.g., compound 47 in ): Replacement of the 4-oxo group with 4-thioxo increases electron density and may alter binding kinetics with metal ions in enzymatic targets .
Ester vs. Carboxylic Acid Derivatives
- Rosoxacin (1-ethyl-4-oxo-7-(4-pyridyl)-1,4-dihydroquinoline-3-carboxylic acid): Hydrolysis of the ethyl ester yields the free carboxylic acid, which exhibits antibacterial activity by chelating magnesium ions in DNA gyrase . The ester form (target compound) acts as a prodrug, improving membrane permeability .
Table 2: Ester vs. Acid Forms
| Property | Ethyl Ester (Target Compound) | Rosoxacin (Carboxylic Acid) |
|---|---|---|
| Bioavailability | High (prodrug) | Moderate (active form) |
| Solubility | Higher in organic solvents | Higher in aqueous media |
| Mechanism | Prodrug conversion | Direct enzyme inhibition |
N-Alkylation at Position 1
- 1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-46-6): N-ethylation enhances metabolic stability by reducing oxidative deamination. This derivative is synthesized via alkylation of the parent compound with ethyl iodide .
Biological Activity
Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
- CAS Number : 40034-46-6
- IUPAC Name : Ethyl 1-ethyl-4-oxo-7-(pyridin-4-yl)-1,4-dihydroquinoline-3-carboxylate
1. Antibacterial Activity
This compound exhibits significant antibacterial properties. Research indicates that derivatives of this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve interference with bacterial DNA synthesis pathways, similar to other quinoline derivatives .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HT29 (Colon Cancer) | 15.0 |
| A549 (Lung Cancer) | 20.0 |
3. Anti-inflammatory Effects
This compound has also shown promise in reducing inflammation. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
In a preclinical study involving MCF-7 breast cancer cells, treatment with ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. These findings support further investigation into its use as an adjunct therapy in cancer treatment.
Q & A
Q. What are the key synthetic methodologies for preparing Ethyl 1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate?
The compound is synthesized via the Gould-Jacobs quinoline synthesis. Critical steps include:
- Cyclization : Reaction of dialkyl 3-(4-pyridyl)anilinomethylenemalonate under thermal conditions to form the quinoline core .
- N-Alkylation : Treatment with ethyl iodide in dimethylformamide (DMF) to introduce the 1-ethyl group .
- Hydrolysis : Alkaline hydrolysis of the ethyl ester to yield the carboxylic acid derivative, followed by neutralization with acetic acid for isolation . Yields depend on reaction optimization, such as solvent choice (DMF or chloroform) and temperature control .
Q. Which analytical techniques are essential for structural characterization?
Key methods include:
- NMR Spectroscopy : and NMR confirm substituent positions and tautomeric forms (e.g., 4-oxo vs. 4-hydroxy tautomers) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding) and confirms regioselectivity in derivatives . For example, X-ray analysis of related compounds reveals C–H⋯O and C–H⋯Cl interactions influencing crystal packing .
Q. What safety precautions are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, gloves, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if symptoms persist .
Advanced Research Questions
Q. How can researchers address low yields or unexpected by-products during synthesis?
- By-Product Analysis : Use HPLC or TLC to identify impurities. For instance, Sharpless click reactions with azides may yield triazole-substituted by-products requiring chromatographic separation .
- Reaction Optimization : Adjust solvent polarity (e.g., ethyl acetate/hexane ratios) or temperature to favor desired pathways. Evidence shows that ethylation regioselectivity is solvent-dependent .
Q. What structural modifications enhance biological activity in derivatives?
- Fluorination : Introducing fluorine at position 6 or 8 improves antibacterial potency by increasing membrane permeability .
- Heterocyclic Fusion : Forming pyrano[3,2-c]quinoline derivatives via O-acylation enhances cytotoxicity against cancer cell lines (e.g., MCF-7, HePG2) .
- Side-Chain Functionalization : Piperazinyl or cyclopropyl groups at position 1 improve pharmacokinetic profiles .
Q. How is tautomerism between 4-oxo and 4-hydroxy forms resolved experimentally?
- IR Spectroscopy : Differentiates carbonyl (C=O, ~1700 cm) vs. hydroxyl (O–H, ~3200 cm) stretches .
- NMR : The 4-hydroxy tautomer shows a deshielded proton at δ 12–14 ppm, absent in the 4-oxo form .
Q. What patented processes are relevant for scaling up production?
- Patent EP0153163 : Describes cyclopropanation and fluorination steps to generate antibacterial derivatives .
- US Patent 3,104,240 : Details hydrolysis and recrystallization protocols for high-purity carboxylic acid isolation .
Q. How should researchers interpret contradictory data in regioselective reactions?
- Case Study : Ethylation of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate produces positional isomers. Use kinetic vs. thermodynamic control:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
